molecular formula C6H9IN2 B2765412 4-iodo-3-isopropyl-1H-pyrazole CAS No. 628332-22-9

4-iodo-3-isopropyl-1H-pyrazole

Cat. No.: B2765412
CAS No.: 628332-22-9
M. Wt: 236.056
InChI Key: INBOIUGVELRNHO-UHFFFAOYSA-N
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Description

4-Iodo-3-isopropyl-1H-pyrazole is a heterocyclic organic compound characterized by a five-membered ring structure containing two adjacent nitrogen atoms and a substituent iodine atom at the fourth position. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-iodo-3-isopropyl-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method is the treatment of N-propargyl-N’-tosylhydrazines with molecular iodine in the presence of sodium bicarbonate, which yields 5-substituted 4-iodo-1-tosylpyrazoles . In the presence of acetic acid, the corresponding 5-aryl-4-iodopyrazoles can be obtained in moderate yields .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Iodo-3-isopropyl-1H-pyrazole undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom at the fourth position can be substituted with other functional groups using appropriate reagents.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include derivatives with various functional groups replacing the iodine atom.

    Cyclization Reactions: Products include more complex heterocyclic compounds with potential biological activities.

Mechanism of Action

The mechanism of action of 4-iodo-3-isopropyl-1H-pyrazole involves its interaction with specific molecular targets. The compound can act as a ligand for various enzymes and receptors, modulating their activity. For example, it may inhibit enzymes involved in metabolic pathways or bind to receptors to alter signal transduction processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-Iodo-1-isopropyl-1H-pyrazole
  • 3-Iodo-1H-pyrazole
  • 4-Iodo-1-methyl-3-trifluoromethyl-1H-pyrazole

Uniqueness

4-Iodo-3-isopropyl-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-iodo-5-propan-2-yl-1H-pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9IN2/c1-4(2)6-5(7)3-8-9-6/h3-4H,1-2H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INBOIUGVELRNHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=NN1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9IN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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